5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine

Catalog No.
S985671
CAS No.
1171919-74-6
M.F
C14H25NO3Si
M. Wt
283.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimetho...

CAS Number

1171919-74-6

Product Name

5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine

IUPAC Name

tert-butyl-[(5,6-dimethoxypyridin-3-yl)methoxy]-dimethylsilane

Molecular Formula

C14H25NO3Si

Molecular Weight

283.44 g/mol

InChI

InChI=1S/C14H25NO3Si/c1-14(2,3)19(6,7)18-10-11-8-12(16-4)13(17-5)15-9-11/h8-9H,10H2,1-7H3

InChI Key

ZYKBLGKKUDQICY-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OCC1=CC(=C(N=C1)OC)OC

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC(=C(N=C1)OC)OC
  • Organic synthesis

    The presence of the tert-butyldimethylsilyloxy (TBDMS) group suggests this molecule could be an intermediate in the synthesis of more complex organic compounds. The TBDMS group is a common protecting group in organic chemistry, used to mask a reactive hydroxyl group while other functionalities are manipulated .

  • Medicinal chemistry

    The 2,3-dimethoxypyridine core structure is present in some bioactive molecules. Further functionalization of 5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine could lead to compounds with interesting biological properties, prompting investigation for potential drug development .

5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine is a synthetic organic compound characterized by a pyridine ring substituted with two methoxy groups at the 2 and 3 positions and a tert-butyldimethylsilyloxy (TBDMS) group at the 5 position. The TBDMS group serves as a protecting group for the hydroxyl functionality, allowing for selective chemical modifications without affecting this site. This compound is notable for its potential as an intermediate in organic synthesis, particularly in creating more complex molecules in medicinal chemistry.

The presence of the methoxy groups enhances the electron density of the pyridine ring, making it more reactive towards electrophilic substitution reactions. The TBDMS group can be removed under specific conditions, typically involving fluoride ions or acidic conditions, to reveal the free hydroxyl group. This deprotection allows further functionalization at the 5 position, enabling the synthesis of diverse derivatives .

While 5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine itself does not have a well-defined biological activity, it can serve as a precursor for compounds that may exhibit pharmacological effects. The methoxy groups can influence the compound's interaction with biological targets. The resulting deprotected derivatives could potentially show various biological activities depending on subsequent modifications .

The synthesis of 5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine typically involves several key steps:

  • Formation of Pyridine Derivative: Starting from commercially available pyridine derivatives.
  • Protection of Hydroxyl Group: Introduction of the TBDMS group via silylation reactions.
  • Methylation: Electrophilic methylation at the 2 and 3 positions using methylating agents such as methyl iodide or dimethyl sulfate.
  • Purification: The final product is purified using standard techniques such as column chromatography .

The primary application of 5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine lies in organic synthesis as a protected intermediate. Its structure allows for further modifications that can lead to new drug candidates or biologically active compounds. Additionally, due to its unique chemical properties, it may be used in studies involving biological interactions and mechanisms .

Interaction studies involving 5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine are crucial for understanding its potential biological roles. Research could focus on how this compound interacts with enzymes or receptors in vitro, providing insights into its pharmacological potential once modified. The methoxy groups may facilitate interactions with specific biological targets, making this compound a valuable tool for probing biological processes .

Several compounds share structural similarities with 5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-Methoxy-2-pyridinemethanolPyridine ring with a methoxy groupLacks silyl protection; simpler structure
4-(tert-Butyl)-2-methoxypyridinetert-butyl and methoxy substitutionsNo TBDMS group; different position of tert-butyl
5-(trifluoromethyl)pyridinePyridine with trifluoromethyl substitutionFluorinated; alters electronic properties
5-Bromo-3,4-dihydro-2H-pyrano[2,3-c]pyridineBromo substitution on pyridineHalogenated; different reactivity profile

The uniqueness of 5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine lies in its combination of protective silyl group and dual methoxy substitutions, providing versatile pathways for further chemical modifications that are not present in these similar compounds .

Wikipedia

5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2,3-dimethoxypyridine

Dates

Modify: 2023-08-16

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